1-850 is a synthetic compound specifically designed as an antagonist for Thyroid Hormone Receptors (TRs) [, ]. TRs are nuclear receptors that bind to thyroid hormones (THs), primarily triiodothyronine (T3), and regulate gene expression []. 1-850 acts by competitively binding to TRs, thereby preventing the binding of T3 and inhibiting TH-mediated gene transcription [, , ].
This compound serves as a valuable tool in scientific research to investigate the role of TH signaling in various biological processes and disease models. Its use has advanced our understanding of TR function in diverse areas such as cell growth and differentiation, metabolism, and development [, , , , , , , , , , , , , , , , , , , ].
Thyroid Hormone Receptor Antagonist (1-850), specifically identified as 3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid, is a compound designed to inhibit the action of thyroid hormones by blocking their receptors. This antagonist has garnered attention for its potential therapeutic applications in conditions associated with excessive thyroid hormone activity, such as hyperthyroidism and related metabolic disorders. The compound's design is rooted in structure-based methodologies aimed at altering receptor interactions to mitigate hormone effects.
This compound falls under the category of synthetic thyroid hormone receptor antagonists. It is classified as a non-steroidal compound that selectively targets thyroid hormone receptors, primarily the thyroid hormone receptor alpha and beta subtypes. The synthesis and characterization of this compound have been documented in various studies that explore its biological activity and potential clinical applications .
The synthesis of Thyroid Hormone Receptor Antagonist (1-850) employs a structure-based design approach, which involves modifying existing agonist structures to create antagonists. The primary method utilized is organic synthesis through various chemical reactions including:
The synthetic route has been elaborated in studies that detail the specific reagents and conditions necessary for each step, ensuring high yield and purity of the final product .
The molecular structure of Thyroid Hormone Receptor Antagonist (1-850) can be described as follows:
The structural analysis indicates that modifications to traditional thyroid hormone structures can effectively disrupt their interaction with nuclear receptors .
The interactions of Thyroid Hormone Receptor Antagonist (1-850) with thyroid hormone receptors involve several key chemical reactions:
Research indicates that these interactions lead to a significant reduction in gene expression associated with thyroid hormone activity, showcasing its potential as a therapeutic agent .
Thyroid Hormone Receptor Antagonist (1-850) operates through a multi-faceted mechanism:
This mechanism has been supported by experimental data demonstrating reduced transcriptional activity in cell cultures treated with this antagonist compared to controls .
Thyroid Hormone Receptor Antagonist (1-850) exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations and influence its bioavailability and efficacy .
Thyroid Hormone Receptor Antagonist (1-850) holds promise in various scientific applications:
The TRα (encoded by THRA) and TRβ (THRB) isoforms exhibit distinct expression patterns and physiological functions despite sharing structural homology in their DNA-binding (≈95% similarity) and ligand-binding domains (≈80% similarity). TRα1 predominates in cardiovascular, skeletal, and central nervous systems, regulating heart rate, bone development, and neuronal differentiation. TRβ1 is hepatic-enriched and governs cholesterol metabolism, lipogenesis, and pituitary thyroid-stimulating hormone (TSH) suppression via negative feedback. TRβ2, selectively expressed in hypothalamus, pituitary, and retina, critically regulates the hypothalamic-pituitary-thyroid (HPT) axis [2] [5] [6].
Table 1: Functional Specificity of Thyroid Hormone Receptor Isoforms
Isoform | Gene | Primary Tissues | Key Physiological Roles |
---|---|---|---|
TRα1 | THRA | Heart, Bone, CNS | Cardiac chronotropy, skeletal development, neural differentiation |
TRβ1 | THRB | Liver, Kidney | Cholesterol clearance, lipogenesis, HPT axis suppression |
TRβ2 | THRB | Pituitary, Hypothalamus, Retina | TSH regulation, auditory development, color vision |
TRβ3 | THRB | Lung, Liver | Metabolic regulation (less characterized) |
Both isoforms heterodimerize with retinoid X receptor (RXR) and bind thyroid hormone response elements (TREs) in target gene promoters. Unliganded TRs associate with nuclear corepressors (NCoR, SMRT) and histone deacetylases (HDACs), maintaining chromatin in transcriptionally repressed states. T₃ binding triggers corepressor release and recruitment of coactivators (e.g., SRC-p160 family, p300/CBP) with histone acetyltransferase (HAT) activity, enabling transcriptional activation. Antagonists like 1-850 stabilize the corepressor-bound conformation or prevent coactivator recruitment, thereby blocking transcriptional activation even in T₃-rich environments [2] [6] [9].
TR hyperactivation underlies multiple disease states:
Table 2: Pathological Conditions Amenable to TR Antagonism
Disease Category | Molecular Mechanism | Therapeutic Antagonist Rationale |
---|---|---|
Resistance to Thyroid Hormone (RTHβ) | Dominant-negative TRβ mutants impair HPT feedback | Normalize peripheral hyperthyroid symptoms |
Dyslipidemia | Hepatic TRβ overactivation elevates LDL/TG | Suppress SREBP-1c-mediated lipogenesis |
Differentiated Thyroid Cancer | Constitutive TR signaling promotes proliferation | Inhibit pro-growth gene networks |
Environmental Metabolic Disruption | TR antagonism by pollutants induces adipogenesis | Counteract obesogenic pathways |
Early TR modulators suffered from poor isoform selectivity and off-target effects. The thyromimetic D-thyroxine (1950s) lowered cholesterol but increased cardiac mortality due to TRα activation. Dexamethasone-like compounds (1980s) indirectly suppressed thyroid signaling but induced glucocorticoid toxicity [6]. Molecular characterization of TR isoforms (1990s) enabled rational drug design:
Table 3: Milestones in TR-Targeted Pharmacology
Era | Approach | Key Agents | Limitations/Advancements |
---|---|---|---|
1950s–1980s | Non-selective thyromimetics | D-thyroxine, Dextrothyronine | Cardiotoxicity via TRα activation |
1990s | Isoform characterization | — | Enabled rational design of subtype-selective ligands |
1998 | First TRβ agonist | GC-1 | Lipid-lowering without cardiotoxicity |
2003 | Virtual screening | 1-850 (Calbiochem 609315) | First selective TR antagonist scaffold |
2005–Present | Structure-guided optimization | 1-850 derivatives | Enhanced potency (IC₅₀ < 0.2 µM) and metabolic stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7